N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, substituted with a 4-chloro-2,5-dimethoxyphenyl group and a 3-nitrophenyl group. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves a multi-step process:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a α-haloketone with a thioamide under basic conditions.
Substitution Reactions: The 4-chloro-2,5-dimethoxyphenyl group and the 3-nitrophenyl group are introduced through nucleophilic aromatic substitution reactions. These reactions typically require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Coupling Reactions: The final step involves coupling the substituted thiazole with the amine group, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium dithionite (Na₂S₂O₄).
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The presence of the nitro and chloro groups can enhance the compound’s ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. The nitro group can participate in redox reactions, while the chloro and methoxy groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-4-phenyl-1,3-thiazol-2-amine: Lacks the nitro group, which may result in different biological activity.
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-methylphenyl)-1,3-thiazol-2-amine: The methyl group can alter the compound’s reactivity and binding properties.
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,3-thiazol-2-amine: The hydroxy group can introduce additional hydrogen bonding interactions.
Uniqueness
The presence of both the nitro and chloro groups in N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine makes it unique among similar compounds. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for various applications in scientific research and industry.
Properties
Molecular Formula |
C17H14ClN3O4S |
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Molecular Weight |
391.8 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H14ClN3O4S/c1-24-15-8-13(16(25-2)7-12(15)18)19-17-20-14(9-26-17)10-4-3-5-11(6-10)21(22)23/h3-9H,1-2H3,(H,19,20) |
InChI Key |
CQDNNPZNWDNCBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])OC)Cl |
Origin of Product |
United States |
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